molecular formula C15H17ClN2O2 B3908680 4-chloro-N'-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide

4-chloro-N'-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide

Cat. No.: B3908680
M. Wt: 292.76 g/mol
InChI Key: KAXGDUALEIGGKC-SFQUDFHCSA-N
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Description

4-chloro-N’-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide is an organic compound with the molecular formula C15H17ClN2O2. It is a derivative of benzohydrazide, characterized by the presence of a chloro group and a cyclohexylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide typically involves the condensation of 4-chlorobenzohydrazide with 3,3-dimethyl-5-oxocyclohexanone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-chloro-N’-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N’-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide
  • 4-chloro-N’-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide derivatives
  • Other benzohydrazide derivatives

Uniqueness

4-chloro-N’-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide is unique due to its specific structural features, such as the chloro group and the cyclohexylidene moiety. These features confer distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-chloro-N-[(Z)-(3,3-dimethyl-5-oxocyclohexylidene)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-15(2)8-12(7-13(19)9-15)17-18-14(20)10-3-5-11(16)6-4-10/h3-6H,7-9H2,1-2H3,(H,18,20)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXGDUALEIGGKC-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NNC(=O)C2=CC=C(C=C2)Cl)CC(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C/C(=N/NC(=O)C2=CC=C(C=C2)Cl)/CC(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N'-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide
Reactant of Route 2
Reactant of Route 2
4-chloro-N'-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide
Reactant of Route 3
4-chloro-N'-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide
Reactant of Route 4
4-chloro-N'-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide
Reactant of Route 5
4-chloro-N'-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide
Reactant of Route 6
4-chloro-N'-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide

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